K02288

Description

Structure

3D Structure

Properties

IUPAC Name |

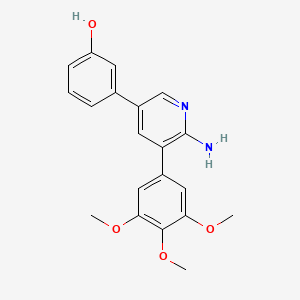

3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLMANFTWLNAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431985-92-0 | |

| Record name | K 02288 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

K02288: A Technical Guide to its Mechanism of Action in BMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of K02288, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This compound serves as a critical chemical probe for investigating BMP signaling in various biological contexts and holds potential for therapeutic development in diseases driven by aberrant BMP pathway activation.

Core Mechanism of Action: Competitive Inhibition of BMP Type I Receptors

This compound functions as a highly potent, ATP-competitive inhibitor of the kinase activity of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). By binding to the ATP-binding pocket of the intracellular kinase domain of these receptors, this compound prevents the phosphorylation of downstream signaling mediators, primarily the Smad1, Smad5, and Smad8 (Smad1/5/8) proteins. This blockade of Smad phosphorylation is the critical step in the inhibition of the canonical BMP signaling pathway.

The 2-aminopyridine core of this compound acts as an ATP-mimetic, forming two conserved hydrogen bonds with the kinase hinge region.[1] This interaction stabilizes the inhibitor within the active site, effectively preventing ATP from binding and subsequent substrate phosphorylation. The trimethoxyphenyl group of this compound extends into a specificity pocket, contributing to its high affinity and selectivity for BMP type I receptors.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits BMP signaling by blocking ATP binding to Type I receptors.

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits low nanomolar potency against several BMP type I receptors, with a clear preference over TGF-β type I receptors and other kinases.[3][4] This selectivity makes it a valuable tool for dissecting the specific roles of BMP signaling pathways.

Table 1: In Vitro Inhibitory Activity of this compound against Type I Receptors

| Target Kinase | IC50 (nM) | Reference(s) |

| ALK1 (ACVRL1) | 1.8 | [3][4] |

| ALK2 (ACVR1) | 1.1 | [3][4] |

| ALK3 (BMPR1A) | 34.4 | |

| ALK4 (ACVR1B) | 302 | |

| ALK5 (TGFBR1) | 321 | |

| ALK6 (BMPR1B) | 6.4 | [3][4] |

Table 2: Kinome-Wide Selectivity Profile of this compound

A broad screen against a panel of 200 human kinases demonstrated the high selectivity of this compound.[1]

| Inhibitor Concentration | Number of Kinases with >50% Inhibition | Notable Off-Targets | Reference(s) |

| 0.1 µM | 2 | ABL, ARG (ABL2) | [1] |

| 1.0 µM | 8 | ABL, ARG, and 6 others | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant kinase domains.

Objective: To determine the IC50 value of this compound for specific kinases.

Materials:

-

Recombinant human kinase domains (e.g., ALK1, ALK2, ALK3, ALK4, ALK5, ALK6)

-

Kinase-specific peptide substrate

-

ATP (at Km concentration for each kinase)

-

This compound (in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

In a 384-well plate, add the kinase, peptide substrate, and this compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Detect the luminescent signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Smad1/5/8 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit BMP-induced Smad phosphorylation in a cellular context.

Objective: To determine the cellular potency of this compound in blocking BMP signaling.

Materials:

-

C2C12 myoblast cells or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human BMP4, BMP6, or BMP9

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed C2C12 cells in 12-well plates and grow to 80-90% confluency.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO) for 1 hour.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated Smad1/5/8 to total Smad1.

Experimental Workflow Diagram

Caption: Workflow for in vitro and cellular characterization of this compound.

Structural Basis of Inhibition

The crystal structure of the ALK2 kinase domain in complex with this compound has been resolved, providing a detailed understanding of its binding mode.[1]

-

Hinge Binding: The 2-aminopyridine moiety of this compound forms two critical hydrogen bonds with the backbone of the hinge residue His286 in ALK2.[5] This is a common binding motif for many kinase inhibitors.

-

Hydrophobic Interactions: The trimethoxyphenyl ring of this compound occupies a hydrophobic pocket, contributing to the inhibitor's high affinity.

-

Water-Mediated Bonds: A water-mediated hydrogen bond is formed between this compound and the catalytic lysine (Lys235), further stabilizing the inhibitor in the active site.[6] This interaction is distinct from that of some other BMP inhibitors like LDN-193189, which forms a water-mediated bond with Glu248 of the αC-helix.[6]

This compound Binding Mode Diagram

Caption: Key interactions of this compound within the ALK2 kinase domain.

Cellular and In Vivo Effects

This compound effectively inhibits BMP-induced downstream events in various cell types and in vivo models.

-

Inhibition of Smad-Dependent Transcription: this compound dose-dependently inhibits BMP4-induced activation of a BMP response element (BRE)-luciferase reporter in C2C12 cells, with an apparent IC50 of approximately 100 nM.[1]

-

Selectivity over TGF-β Signaling: In cellular assays, this compound potently inhibits BMP6-induced Smad1/5/8 phosphorylation without affecting TGF-β-induced phosphorylation of Smad2.[5][7]

-

Anti-Angiogenic Effects: In HUVECs, this compound inhibits BMP9-induced Smad1/5/8 phosphorylation and downstream transcriptional responses.[8] This leads to a hypersprouting phenotype, indicative of dysfunctional angiogenesis.[8]

-

In Vivo Activity: In zebrafish embryos, treatment with this compound induces a dose-dependent dorsalized phenotype, a classic hallmark of BMP signaling inhibition during development.[1][9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BMP type I receptors, primarily ALK1, ALK2, and ALK6. Its mechanism of action as an ATP-competitive kinase inhibitor is supported by robust biochemical, cellular, and structural data. The high selectivity of this compound, particularly its discrimination from the TGF-β pathway and the VEGFR2 kinase, makes it an invaluable research tool for elucidating the physiological and pathological roles of BMP signaling. This detailed understanding of its mechanism of action is crucial for its application in basic research and as a scaffold for the development of novel therapeutics for conditions such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.

References

- 1. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]

- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

K02288: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

K02288 is a potent and selective small molecule inhibitor of bone morphogenetic protein (BMP) type I receptors.[1][2][3] This technical guide provides an in-depth overview of its selectivity profile, detailing its activity against various kinases and its impact on cellular signaling pathways.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high affinity for BMP type I receptors.

Table 1: Inhibitory Activity (IC₅₀) of this compound against BMP Receptors

| Target | IC₅₀ (nM) |

| ALK2 (ACVR1) | 1.1[1][2][3] |

| ALK1 | 1.8[1][2][3] |

| ALK6 | 6.4[1][2][3] |

| ALK3 | 34.4[2] |

| ActRIIA | 220[2] |

| ALK4 | 302[2] |

| ALK5 | 321[2] |

Table 2: Kinome-Wide Selectivity of this compound

A broader screening of this compound against a panel of 200-250 recombinant human kinases revealed a favorable selectivity profile.[4][5][6][7] At a concentration of 0.1 µM, this compound showed greater than 50% inhibition against only ABL and ARG (ABL2).[5] At a higher concentration of 1 µM, only six additional kinases were inhibited by more than 50%.[5] This indicates a high degree of selectivity for the BMP type I receptors over the wider kinome.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-mimetic inhibitor, binding to the kinase hinge region of BMP type I receptors like ALK2.[5][8] This binding prevents the phosphorylation of downstream signaling molecules, specifically Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[1][4][5][9] Notably, this compound does not significantly affect the transforming growth factor-beta (TGF-β) signaling pathway, which proceeds through Smad2/3 phosphorylation.[4][6][9]

Experimental Protocols

The selectivity profile of this compound has been established through a series of key experiments.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases.

Methodology: Recombinant human kinase domains are incubated with a specific substrate and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radiometric or luminescence-based methods. To determine the IC₅₀, the assay is performed with varying concentrations of this compound. The resulting data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated from the dose-response curve. For broader selectivity profiling, this assay is performed across a large panel of kinases.[5][6][7][10]

Cellular Smad Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit BMP-induced Smad phosphorylation in a cellular context.

Methodology: A suitable cell line, such as C2C12 cells, is treated with varying concentrations of this compound before stimulation with a BMP ligand (e.g., BMP4 or BMP9).[1][5][8][9] After a defined incubation period, the cells are lysed, and the total protein is extracted. The levels of phosphorylated Smad1/5/8 and total Smad1/5/8 are then determined by Western blotting using specific antibodies. The reduction in the ratio of phosphorylated Smad to total Smad in the presence of this compound indicates its inhibitory activity in cells.[5][9]

BMP Response Element (BRE) Luciferase Reporter Assay

Objective: To quantify the inhibition of BMP-induced transcriptional activity by this compound.

Methodology: Cells are transiently transfected with a reporter plasmid containing a BMP response element (BRE) driving the expression of a luciferase gene.[5][9] The cells are then pre-treated with different concentrations of this compound, followed by stimulation with a BMP ligand. The transcriptional activity of the BRE is quantified by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence in the presence of this compound indicates inhibition of the BMP signaling pathway.[5][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]

- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. confluencediscovery.com [confluencediscovery.com]

K02288: A Technical Guide to a Selective ALK2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of K02288, a potent and selective 2-aminopyridine-based inhibitor of Activin receptor-like kinase 2 (ALK2). This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of ALK2, a key component of the bone morphogenetic protein (BMP) signaling pathway implicated in diseases such as fibrodysplasia ossificans progressiva (FOP).

Executive Summary

This compound is a highly selective, ATP-competitive inhibitor of the ALK2 kinase.[1][2] With low nanomolar potency in biochemical assays and robust activity in cellular models of BMP signaling, it has been instrumental in dissecting the function of ALK2.[1][3] It effectively inhibits the BMP-induced SMAD1/5/8 phosphorylation cascade without significantly affecting the related TGF-β pathway.[1][4] While its favorable kinome-wide selectivity makes it a superior tool compound for in vitro studies, its utility as an in vivo probe is hampered by poor aqueous solubility.[2][3] Nevertheless, the discovery of this compound provided a novel chemical scaffold that has spurred the development of second-generation inhibitors with improved pharmacokinetic profiles.[3][4]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized across biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency and Selectivity

| Target Kinase | IC₅₀ (nM) | Kᵈ (nM) | Method | Source(s) |

| ALK2 (ACVR1) | 1.1 | 7.9 | Radiometric Kinase Assay, ITC | [1][2][5] |

| ALK1 (ACVRL1) | 1.8 | - | Radiometric Kinase Assay | [1][5] |

| ALK6 (BMPR1B) | 6.4 | - | Radiometric Kinase Assay | [1][5] |

| ALK3 (BMPR1A) | 34.4 | - | Radiometric Kinase Assay | [5] |

| ALK4 (ACVR1B) | 302 | - | Radiometric Kinase Assay | [1][5] |

| ALK5 (TGFBR1) | 321 | - | Radiometric Kinase Assay | [1][5] |

| ActRIIA (ACVR2A) | 220 | - | Kinase-Glo® Assay | [1][5] |

IC₅₀: Half-maximal inhibitory concentration. Kᵈ: Dissociation constant. ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity

| Assay | Cell Line | Ligand | IC₅₀ (nM) | Source(s) |

| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | ~100 | [1][5] |

| BRE-Luciferase Reporter | C2C12 | BMP4 | ~100 | [1] |

| Smad1/5/8 Phosphorylation | C2C12 | BMP6 | <50 | [1] |

BRE: BMP Response Element.

Table 3: Kinome-wide Selectivity Profile

| Inhibitor Concentration | Number of Kinases with >50% Inhibition (out of 200) | Notable Off-Targets (>50% inhibition @ 0.1 µM) | Source(s) |

| 0.1 µM | 2 | ABL, ARG (ABL2) | [1] |

| 1.0 µM | 8 | ABL, ARG, and 6 others | [1] |

Table 4: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [6] |

| Molecular Weight | 352.4 g/mol | [6] |

| Solubility (DMSO) | ~30 mg/mL (~85 mM) | [6] |

| Solubility (Aqueous) | Sparingly soluble / Insoluble | [6] |

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor by binding to the kinase domain of ALK2. This prevents the phosphorylation of downstream SMAD proteins (SMAD1, 5, and 8), thereby blocking the canonical BMP signaling pathway.

Caption: this compound inhibits the canonical BMP/ALK2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (Radiometric)

This protocol assesses the direct inhibitory effect of this compound on ALK kinase activity.

-

Prepare Kinase Reaction Mix: In a 96-well plate, combine the following in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):

-

Recombinant ALK kinase (e.g., 2.5 nM final concentration).

-

Substrate (e.g., 0.5 mg/mL dephosphorylated casein).

-

ATP (at Kₘ concentration, e.g., 6 µM).

-

[γ-³²P]ATP (e.g., 0.05 µCi/µL).

-

-

Add Inhibitor: Add this compound from a 10-point serial dilution in DMSO (e.g., final concentrations ranging from 0.1 nM to 10 µM). Include DMSO-only wells as a negative control.

-

Initiate Reaction: Start the reaction by adding the ATP/[γ-³²P]ATP mix.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 45 minutes.

-

Stop Reaction: Terminate the reaction by adding phosphoric acid or spotting the reaction mixture onto phosphocellulose paper.

-

Wash: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Smad1/5/8 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit BMP-induced signaling in a cellular context.

-

Cell Culture: Plate C2C12 myoblast cells in a 12-well plate and grow to ~80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.1% FBS).

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1 hour.

-

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 1 hour.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies against phospho-Smad1/5/8 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the membrane for total Smad1 and a loading control (e.g., β-actin). Quantify band intensities to determine the ratio of phosphorylated Smad to total Smad.

BRE-Luciferase Reporter Assay

This assay quantifies the transcriptional output of the BMP-Smad signaling pathway.

-

Cell Seeding: Plate C2C12 cells stably expressing a BMP-responsive element (BRE)-luciferase reporter construct in a 96-well white, clear-bottom plate.

-

Inhibitor Treatment: The following day, replace the medium with low-serum medium containing serial dilutions of this compound or DMSO control. Incubate for 1 hour.

-

Ligand Stimulation: Add BMP4 (e.g., 50 ng/mL) to the wells and incubate for 16-24 hours.

-

Lysis and Luciferase Measurement:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Add luciferase assay reagent to the lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or total protein content. Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental and Logic Workflows

The development and characterization of this compound as a chemical probe follows a logical progression from biochemical validation to cellular and in vivo assessment.

Caption: Workflow for the characterization of this compound as a chemical probe.

Caption: Logical progression of this compound's development and validation.

Limitations and Considerations

While this compound is a highly valuable tool, researchers should be aware of its limitations:

-

Pharmacokinetics: The pharmacokinetic properties of this compound have not been extensively reported. Its poor aqueous solubility and the 10-fold drop-off in potency between biochemical and cellular assays suggest potential issues with cell permeability or metabolic stability, making it less suitable for in vivo studies in rodents without further formulation or optimization.[3][6]

-

Off-Target Effects: Although highly selective, this compound does inhibit ABL and ARG kinases at a concentration of 0.1 µM.[1] At higher concentrations (≥1 µM), the potential for off-target effects increases. Appropriate controls, such as using a structurally distinct ALK2 inhibitor, should be included to confirm that observed phenotypes are specific to ALK2 inhibition.

Conclusion

This compound is a potent, selective, and well-characterized inhibitor of ALK2. Its favorable selectivity profile compared to other BMP inhibitors like LDN-193189 makes it a precise tool for in vitro and cell-based studies aimed at elucidating the role of ALK2 in health and disease. While its physicochemical properties present challenges for in vivo applications, its discovery has been pivotal, providing a validated scaffold for the development of next-generation ALK2 inhibitors with therapeutic potential.

References

An In-depth Technical Guide on the Effect of K02288 on Smad1/5/8 Phosphorylation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

K02288 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It exerts its effects by targeting the ATP-binding pocket of BMP type I receptors, primarily ALK1 (ACVRL1), ALK2 (ACVR1), and ALK6 (BMPR1B), thereby preventing the subsequent phosphorylation of the canonical downstream effectors, Smad1, Smad5, and Smad8 (Smad1/5/8). This guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and workflows.

Introduction: The BMP/Smad Signaling Pathway and this compound

The Transforming Growth Factor-beta (TGF-β) superfamily, which includes BMPs, governs a multitude of cellular processes such as development, differentiation, and tissue homeostasis.[3] The canonical BMP signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor.[3] The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[4] Once phosphorylated, these R-Smads form a complex with the common mediator Smad4, translocate to the nucleus, and regulate the transcription of target genes.[5]

This compound is a 2-aminopyridine-based inhibitor identified for its high selectivity and potency against BMP type I receptors.[1][2] Its targeted inhibition of ALK1, ALK2, and ALK6 effectively blocks the phosphorylation of Smad1/5/8, making it an invaluable chemical probe for studying BMP signaling and a potential therapeutic lead for diseases driven by aberrant BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][3]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[3][6] Structural studies of this compound in complex with the ALK2 kinase domain reveal that it binds within the ATP pocket, forming hydrogen bonds with hinge residues.[3][7] This occupation of the active site prevents the receptor kinase from binding and hydrolyzing ATP, a critical step for the phosphorylation of its downstream Smad1/5/8 substrates. Consequently, the entire downstream signaling cascade is halted. Notably, this compound demonstrates significant selectivity for BMP receptors over TGF-β type I receptors like ALK5, thus specifically inhibiting the BMP-induced Smad1/5/8 pathway without substantially affecting TGF-β-mediated Smad2/3 signaling.[3][7][8]

Caption: this compound inhibits BMP Type I receptors, blocking Smad1/5/8 phosphorylation.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through both cell-free enzymatic assays and cell-based functional assays. The data consistently demonstrates low nanomolar efficacy against its primary targets.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of purified recombinant type I and type II receptor kinases.

| Kinase Target | Receptor Type | IC₅₀ (nM) | References |

| ALK2 (ACVR1) | BMP Type I | 1.1 | [6][9][10] |

| ALK1 (ACVRL1) | BMP Type I | 1.8 | [6][9][10] |

| ALK6 (BMPR1B) | BMP Type I | 6.4 | [6][9] |

| ALK3 (BMPR1A) | BMP Type I | 34.4 | [6][10] |

| ALK4 (ACVR1B) | TGF-β/Activin Type I | 302 | [6][10] |

| ALK5 (TGFBR1) | TGF-β/Activin Type I | 321 | [6][10] |

| ActRIIA | Activin Type II | 220 | [10] |

Table 2: Cellular Activity of this compound on Smad1/5/8 Phosphorylation

This table presents the apparent IC₅₀ values for this compound in inhibiting ligand-induced Smad1/5/8 phosphorylation in cellular contexts.

| Cell Line | Ligand Stimulus | Assay Type | Apparent IC₅₀ (nM) | References |

| C2C12 | BMP4 | Western Blot | ~100 | [3][6][10] |

| C2C12 | BMP4 | BRE-Luciferase | ~100 | [3] |

| C2C12 | BMP6 | Western Blot | Potent Inhibition | [7] |

| HUVEC | BMP9 | Western Blot | Inhibition Observed | [11][12] |

Experimental Protocols

Accurate assessment of this compound's effect on Smad1/5/8 phosphorylation relies on robust and well-defined experimental procedures. The following are detailed protocols for key assays.

Western Blot for Phospho-Smad1/5/8 Detection

This method directly measures the levels of phosphorylated Smad1/5/8 in cell lysates.

1. Cell Culture and Treatment:

-

Plate C2C12 myoblast cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling.

-

Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 30-60 minutes at 37°C. A non-stimulated control should be included.[3][7]

2. Lysate Preparation:

-

Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. It is critical to include serine/threonine phosphatase inhibitors such as sodium pyrophosphate and beta-glycerophosphate.[13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

For maximal recovery of nuclear phospho-Smads, sonicate the lysate briefly (e.g., three 15-second pulses).[13]

-

Centrifuge the lysate at ≥12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[13]

-

Collect the supernatant and determine the protein concentration using a detergent-compatible assay (e.g., BCA or RC DC assay).[13]

3. SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Smad1 (Ser463/465)/Smad5 (Ser463/465)/Smad8 (Ser426/428) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total Smad1/5/8 or a housekeeping protein like GAPDH.

Caption: Workflow for Western Blot analysis of p-Smad1/5/8 inhibition by this compound.

BMP Response Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional output of the BMP-Smad1/5/8 pathway.

1. Cell Seeding and Transfection:

-

Seed C2C12 cells in a multi-well plate (e.g., 24- or 96-well).

-

Co-transfect the cells with a BRE-luciferase reporter plasmid (containing BMP-responsive elements driving Firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization).

2. Treatment and Stimulation:

-

Allow cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with a dose range of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 6-8 hours.[7]

3. Lysis and Luminescence Measurement:

-

Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.

-

Measure Firefly and Renilla luciferase activities sequentially in a luminometer.

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition and calculate the IC₅₀ value.[7]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BMP type I receptors, which acts by directly preventing the phosphorylation of Smad1/5/8. Its low nanomolar efficacy in both enzymatic and cellular assays makes it a superior tool for dissecting the roles of BMP signaling in various biological contexts.[3] The detailed data and protocols provided in this guide offer researchers a solid foundation for utilizing this compound to investigate the BMP-Smad1/5/8 axis and for the development of novel therapeutics targeting this critical pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

The Role of K02288 in Zebrafish Dorsalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor K02288 and its significant role in influencing dorsal-ventral patterning in zebrafish embryos. By selectively targeting the Bone Morphogenetic Protein (BMP) signaling pathway, this compound serves as a powerful tool for investigating the molecular mechanisms that govern embryonic development. This document outlines the core principles of BMP signaling in zebrafish, the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its application in research settings.

Introduction to Dorsal-Ventral Patterning in Zebrafish

The establishment of the dorsal-ventral (D-V) axis is a fundamental process in early embryonic development. In zebrafish, this process is orchestrated by a gradient of Bone Morphogenetic Protein (BMP) signaling.[1] High levels of BMP activity specify ventral cell fates, while low levels are permissive for the development of dorsal structures, including the nervous system and the dorsal organizer.[2][3] This critical gradient is established and maintained through the interplay of BMP ligands (e.g., Bmp2b, Bmp7), their extracellular antagonists (e.g., Chordin, Noggin), and transmembrane receptors.[3][4]

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily Smad1, Smad5, and Smad8 (in other vertebrates, Smad9).[2][5] Phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), Smad4, and translocate to the nucleus to regulate the transcription of target genes that determine cell fate along the D-V axis.[2] Disruption of this signaling pathway can lead to severe developmental defects, including dorsalization (an expansion of dorsal tissues at the expense of ventral tissues) or ventralization (the opposite phenotype).[6][7]

This compound: A Potent and Selective BMP Type I Receptor Inhibitor

This compound is a small molecule that acts as a potent and selective inhibitor of BMP type I receptors.[8][9][10] Its primary targets are the Activin receptor-like kinases (ALK) 1, 2, 3, and 6, which are the type I receptors for BMPs. By binding to the ATP-binding pocket of these receptors, this compound prevents their phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[5][8] This targeted inhibition of BMP signaling makes this compound an invaluable tool for studying the roles of this pathway in various biological processes, including zebrafish dorsalization.[5][11]

Quantitative Data on this compound Activity

The efficacy of this compound as a BMP inhibitor has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data regarding its inhibitory concentrations and its effects on zebrafish development.

| Parameter | ALK1 (ACVRL1) | ALK2 (ACVR1) | ALK3 (BMPR1A) | ALK6 (BMPR1B) | Source |

| IC50 (nM) | 1.8 | 1.1 | 5-34 | 6.4 | [8][9][10] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against various BMP type I receptors.

| This compound Concentration | Observed Phenotype in Zebrafish Embryos | Source |

| 1 - 5 µM | Mild dorsalization | [12][13] |

| 5 - 8 µM | Moderate to strong dorsalization | [12][13] |

| 8 - 10 µM | Very strong dorsalization | [12][13][14] |

Table 2: Dose-dependent effects of this compound on zebrafish embryo phenotype at 26 hours post-fertilization (hpf).

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: BMP signaling pathway in zebrafish dorsal-ventral patterning and the inhibitory action of this compound.

Caption: General experimental workflow for investigating the effects of this compound on zebrafish dorsalization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in zebrafish dorsalization.

Zebrafish Embryo Treatment with this compound

This protocol describes the general procedure for exposing zebrafish embryos to this compound to induce dorsalization.[6][12]

Materials:

-

Wild-type zebrafish embryos

-

This compound (stock solution in DMSO)

-

Embryo medium (e.g., E3 medium)

-

Petri dishes or multi-well plates

-

Incubator at 28.5°C

Procedure:

-

Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.

-

Prepare a dilution series of this compound in embryo medium from the DMSO stock solution. A final DMSO concentration of 0.5% or less is recommended to avoid solvent toxicity.[15] Include a vehicle control (embryo medium with the same concentration of DMSO).

-

At the desired developmental stage (e.g., 1-cell to 4-cell stage for early developmental effects), transfer a specific number of healthy embryos into the wells of a multi-well plate or small petri dishes.[6][16][17]

-

Remove the embryo medium and replace it with the prepared this compound solutions or the vehicle control.

-

Incubate the embryos at 28.5°C for the desired duration (e.g., up to 24 or 48 hours post-fertilization).

-

At the end of the incubation period, observe and score the embryos for dorsalization phenotypes under a dissecting microscope. Phenotypes can be classified based on the severity of dorsalization (e.g., reduced tail, enlarged head and eyes).[12]

Whole-Mount In Situ Hybridization (WISH)

WISH is used to visualize the spatial expression patterns of specific mRNAs in whole embryos. This is crucial for examining the expression of dorsal and ventral marker genes following this compound treatment.[18][19][20]

Materials:

-

This compound-treated and control zebrafish embryos

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol (MeOH)

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense RNA probe for the gene of interest (e.g., chordin for dorsal, gata2 for ventral)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP staining solution

Procedure:

-

Fixation: Fix embryos at the desired stage in 4% PFA overnight at 4°C.[18][19]

-

Dehydration and Storage: Dehydrate the embryos through a graded methanol series and store them at -20°C.[18][19]

-

Rehydration and Permeabilization: Rehydrate the embryos through a reverse methanol series and permeabilize them with a brief Proteinase K treatment. The duration and concentration of Proteinase K treatment depend on the embryonic stage.

-

Hybridization: Pre-hybridize the embryos in hybridization buffer and then hybridize them overnight at an appropriate temperature (e.g., 65-70°C) with the DIG-labeled RNA probe.

-

Washing and Antibody Incubation: Perform stringent washes to remove the unbound probe. Block the embryos and then incubate them with an anti-DIG-AP antibody.

-

Staining: Wash to remove the unbound antibody and then incubate the embryos in NBT/BCIP solution in the dark until the desired color develops.[20]

-

Imaging: Stop the reaction, wash the embryos, and image them using a microscope.

Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression levels of target genes. This allows for a quantitative assessment of the changes in dorsal and ventral marker gene expression induced by this compound.[21][22][23][24]

Materials:

-

This compound-treated and control zebrafish embryos

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target genes (e.g., chordin, gata2) and a reference gene (e.g., β-actin, ef1α)

-

qPCR instrument

Procedure:

-

RNA Extraction: Pool a specific number of embryos from each treatment group and extract total RNA using TRIzol or a commercial kit.[24]

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reactions in a multi-well plate, including cDNA, gene-specific primers, and qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.

-

Data Analysis: Run the qPCR program on a thermal cycler. Analyze the resulting amplification data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene, using a method such as the ΔΔCt method.[25]

Conclusion

This compound is a highly effective and specific inhibitor of the BMP signaling pathway, making it an indispensable tool for developmental biologists. Its application in zebrafish has significantly advanced our understanding of the molecular mechanisms governing dorsal-ventral axis formation. The dose-dependent induction of dorsalization by this compound provides a robust and reproducible model for studying the consequences of BMP signaling inhibition. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to utilize this compound to further dissect the intricate gene regulatory networks that control early embryonic patterning.

References

- 1. The ventral to dorsal BMP activity gradient in the early zebrafish embryo is determined by graded expression of BMP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BMP signaling gradient is interpreted through concentration thresholds in dorsal–ventral axial patterning | PLOS Biology [journals.plos.org]

- 3. Frontiers | BMP Signaling: Lighting up the Way for Embryonic Dorsoventral Patterning [frontiersin.org]

- 4. Dynamics of BMP signaling and distribution during zebrafish dorsal-ventral patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optogenetic investigation of BMP target gene expression diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. selleckchem.com [selleckchem.com]

- 11. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Microinjection of Zebrafish Embryos to Analyze Gene Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zfin.org [zfin.org]

- 19. web.stanford.edu [web.stanford.edu]

- 20. In situ hybridization on whole-mount zebrafish embryos and young larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]

- 24. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubcompare.ai [pubcompare.ai]

K02288: A Selective Modulator of the TGF-β Superfamily Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

K02288 is a potent and highly selective small molecule inhibitor of the bone morphogenetic protein (BMP) signaling pathway, a critical branch of the transforming growth factor-beta (TGF-β) superfamily. This document provides a comprehensive overview of this compound, its mechanism of action, and its interaction with TGF-β signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting BMP signaling. This guide includes quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to TGF-β Superfamily Signaling

The TGF-β superfamily of ligands, which includes TGF-βs, bone morphogenetic proteins (BMPs), activins, and growth and differentiation factors (GDFs), plays a pivotal role in regulating a multitude of cellular processes.[1][2] These processes include cell growth, differentiation, apoptosis, and homeostasis in both embryonic development and adult tissues.[2] The signaling is initiated by the binding of a ligand to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor.[2] This activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs).

The TGF-β superfamily signaling network is broadly divided into two main branches:

-

The TGF-β/Activin Pathway: Typically signals through the type I receptor ALK5 (TGFβRI) and leads to the phosphorylation of SMAD2 and SMAD3.[3][4]

-

The BMP Pathway: Primarily signals through the type I receptors ALK1, ALK2, ALK3, and ALK6, resulting in the phosphorylation of SMAD1, SMAD5, and SMAD8 (often referred to as SMAD1/5/9).[1][4]

Once phosphorylated, the R-SMADs form a complex with the common mediator SMAD4.[2] This complex then translocates to the nucleus to regulate the transcription of target genes.[2]

This compound: Mechanism of Action

This compound is a 2-aminopyridine-based small molecule that acts as a potent and selective inhibitor of BMP type I receptors.[5][6] It functions by competing with ATP for the binding site in the kinase domain of these receptors.[7][8] By binding to ALK1, ALK2, ALK3, and ALK6, this compound prevents their phosphorylation and subsequent activation, thereby blocking the downstream phosphorylation of SMAD1/5/8.[9][10]

Crucially, this compound exhibits high selectivity for the BMP pathway over the canonical TGF-β pathway. It shows significantly weaker inhibition of the TGF-β type I receptor ALK5.[5][7] This selectivity allows for the specific interrogation and therapeutic targeting of BMP-mediated signaling events without directly affecting TGF-β-induced SMAD2/3 signaling.[5][11]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various type I receptors has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Receptor | Target Pathway | This compound IC50 (nM) | Reference(s) |

| ALK1 (ACVRL1) | BMP | 1.8 | [9][12][13] |

| ALK2 (ACVR1) | BMP | 1.1 | [9][12][13] |

| ALK3 (BMPR1A) | BMP | 34.4 | [10][14] |

| ALK6 (BMPR1B) | BMP | 6.4 | [9][12][13] |

| ALK4 (ACVR1B) | TGF-β/Activin | 302 | [10][14] |

| ALK5 (TGFBR1) | TGF-β | 321 | [10][14] |

Table 1: In vitro inhibitory activity of this compound against TGF-β superfamily type I receptors.

Signaling Pathway Diagrams

To visualize the interaction of this compound with the TGF-β superfamily signaling pathways, the following diagrams are provided.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Activins as Dual Specificity TGF-β Family Molecules: SMAD-Activation via Activin- and BMP-Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. adooq.com [adooq.com]

- 14. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to K02288: A Potent and Selective BMP Type I Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of K02288, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]-phenol, is a 2-aminopyridine-based compound.[1][2] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]-phenol | [1][2] |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 352.38 g/mol | [1] |

| CAS Number | 1431985-92-0 | [1] |

| Appearance | Solid Powder | [3] |

| Purity | ≥98% | [1][2] |

| SMILES | Nc1nc=c(c2ccc(O)cc2)cc1c1cc(OC)c(OC)c(OC)c1 | [2] |

| InChI Key | CJLMANFTWLNAKC-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in DMSO (up to 70 mg/mL), and ethanol (up to 10 mM with gentle warming). Insoluble in water. | [2][4] |

| Storage | Store at -20°C as a powder. | [2] |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of type I BMP receptors, particularly ALK1 and ALK2.[4][5] Its inhibitory activity has been quantified against a panel of activin receptor-like kinases (ALKs) and other related kinases.

Table 2: In Vitro Inhibitory Activity of this compound against a Panel of Kinases

| Target Kinase | IC₅₀ (nM) | Reference |

| ALK1 (ACVRL1) | 1.8 | [5] |

| ALK2 (ACVR1) | 1.1 | [5] |

| ALK3 (BMPR1A) | 34.4 | [2] |

| ALK4 (ACVR1B) | 302 | [2] |

| ALK5 (TGFBR1) | 321 | [2] |

| ALK6 (BMPR1B) | 6.4 | [5] |

| ActRIIA (ACVR2A) | 220 | [2] |

This compound demonstrates significant selectivity for the BMP signaling pathway over the TGF-β pathway, as evidenced by its weaker inhibition of ALK5.[6] In cellular assays, this compound effectively inhibits BMP-induced downstream signaling.

Table 3: Cellular Activity of this compound

| Assay | Cell Line | Ligand | IC₅₀ (nM) | Reference |

| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | 100 | [5] |

| Smad1/5/8 Phosphorylation | C2C12 | BMP6 | <50 | [7] |

| BRE-Luciferase Reporter | C2C12 | BMP4 | ~100 | [5] |

Mechanism of Action: Inhibition of the BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in embryonic development and tissue homeostasis by signaling through a complex of type I and type II serine/threonine kinase receptors.

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a type II BMP receptor (BMPRII), which then recruits and phosphorylates a type I BMP receptor (ALK1, ALK2, ALK3, or ALK6). The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it regulates the transcription of target genes.

This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the type I BMP receptor kinases, primarily ALK1 and ALK2, thereby preventing the phosphorylation of downstream SMADs and blocking the signaling cascade.[7]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound, primarily adapted from Sanvitale et al., 2013.[5]

In Vitro Kinase Assay for ALK1-6

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinases.

Materials:

-

Recombinant ALK1-6 kinases

-

Dephosphorylated casein (substrate)

-

ATP and [γ-³²P]ATP

-

Kinase reaction buffer

-

This compound at various concentrations

-

96-well P81 phosphocellulose filter plates

-

Phosphoric acid

-

Scintillation fluid

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the specific ALK kinase, dephosphorylated casein, and ATP in the kinase reaction buffer.

-

Add this compound at a range of concentrations (typically from 0 to 10 µM) to the reaction mixture in triplicate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at room temperature.

-

Quench the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well P81 phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to each well.

-

Measure the radioactivity using a luminometer.

-

Normalize the data to untreated controls (100% enzyme activity) and subtract the background from negative controls.

-

Calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Cellular Smad1/5/8 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit BMP-induced phosphorylation of SMAD proteins in a cellular context.

Materials:

-

C2C12 cells

-

DMEM with 10% FCS and 1% FCS

-

BMP4 or BMP6 ligand

-

This compound at various concentrations

-

Lysis buffer

-

Primary antibodies: anti-phospho-Smad1/5/8 and anti-total Smad1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed C2C12 cells in appropriate culture plates and grow to near confluency.

-

Starve the cells in DMEM containing 1% FCS for several hours.

-

Pre-treat the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with a specific BMP ligand (e.g., BMP4 or BMP6) for a defined period (e.g., 30-60 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad1.

BRE-Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the SMAD complex.

Materials:

-

C2C12 cells

-

BRE-luciferase reporter construct

-

Renilla luciferase construct (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FCS and 1% FCS

-

BMP4 ligand

-

This compound at various concentrations

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect C2C12 cells with the BRE-luciferase and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 16 hours, starve the cells in DMEM with 1% FCS for 5 hours.

-

Pre-treat the cells in triplicate with different concentrations of this compound for 30 minutes.

-

Stimulate the cells with BMP4 (e.g., 10 ng/ml) overnight.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition.

Summary and Conclusion

This compound is a valuable research tool for investigating the roles of BMP signaling in various biological processes. Its high potency and selectivity for BMP type I receptors, particularly ALK1 and ALK2, make it a superior probe compared to less specific inhibitors. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in both in vitro and cellular assays. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential development as a therapeutic agent for diseases driven by aberrant BMP signaling.

References

- 1. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

K02288: A Technical Guide for the Study of Fibrodysplasia Ossificans Progressiva

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibrodysplasia Ossificans Progressiva (FOP) is an exceptionally rare and devastating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[1][2][3] This process is primarily driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2][4] The most common mutation, accounting for approximately 97% of FOP cases, is ACVR1R206H.[1] This mutation renders the ALK2 receptor responsive to aberrant activation by ligands such as Activin A, leading to constitutive signaling through the canonical BMP pathway.[1][5]

K02288 is a potent, selective, and cell-permeable small molecule inhibitor of BMP type I receptors.[6][7][8] As a 2-aminopyridine-based compound, it serves as a critical chemical probe for dissecting the molecular mechanisms underlying FOP and evaluating potential therapeutic strategies.[1][7][9] This document provides an in-depth technical overview of this compound, its mechanism of action, key experimental protocols for its use, and its application in FOP research.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase hinge region of BMP type I receptors, primarily ALK1 and ALK2.[7][10] This action prevents the receptor from phosphorylating downstream signaling molecules, specifically the SMAD1/5/8 proteins, thereby blocking the transduction of the osteogenic signal.[7][9][11] A key feature of this compound is its high selectivity for the BMP-induced SMAD pathway over the related TGF-β signaling pathway, which is critical for avoiding off-target effects in research settings.[2][7][8][9]

Below is a diagram illustrating the canonical BMP signaling pathway and the point of inhibition by this compound.

In the context of FOP, the ACVR1R206H mutation allows Activin A, which normally signals through the TGF-β pathway, to aberrantly activate the ALK2 receptor, initiating the pro-osteogenic cascade. This compound is effective at blocking this pathological signaling.

Quantitative Data and In Vitro Activity

This compound exhibits low nanomolar potency against key BMP type I receptors. Its selectivity profile makes it a superior tool compared to less specific inhibitors like Dorsomorphin.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| ALK2 (ACVR1) | 1.1 | [6] |

| ALK1 | 1.8 | [6] |

| ALK6 | 6.4 | [6] |

| ALK3 | >100 | [6] |

| ALK4 | >10,000 | [9] |

| ALK5 | >10,000 | [9] |

| ActRIIA | >1,000 | [6] |

| VEGFR2 | No detectable activity |[1][10] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Stimulating Ligand | Apparent IC50 (nM) | Reference |

|---|---|---|---|---|

| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | ~100 | [7] |

| BRE-Luciferase Reporter | C2C12 | BMP4 | ~100 | [7] |

| Smad1/5/8 Phosphorylation | HUVECs | BMP9 | Effective Inhibition |[10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments used to characterize this compound's activity.

Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on purified kinase domains.

-

Materials : Recombinant human ALK2 kinase domain, appropriate kinase buffer, ATP (at Km concentration), biotinylated peptide substrate, and this compound stock solution (in DMSO).

-

Procedure : a. Serially dilute this compound in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, combine the diluted this compound or DMSO (vehicle control) with the ALK2 kinase domain and the peptide substrate. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C. d. Terminate the reaction by adding EDTA. e. Detect substrate phosphorylation using a luminescence-based or fluorescence-based kinase assay kit (e.g., Kinase-Glo®).

-

Data Analysis : Plot the percentage of kinase inhibition against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.

Protocol: C2C12 Smad1/5/8 Phosphorylation Assay (Western Blot)

This cell-based assay validates the inhibitor's ability to block BMP signaling downstream of the receptor.[7][11]

-

Cell Culture : Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Procedure : a. Serum-starve the cells for 4-6 hours. b. Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 1 hour. c. Stimulate the cells with a recombinant BMP ligand (e.g., 10 ng/mL BMP4 or BMP6) for 30-60 minutes.[6][7] d. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay. f. Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with primary antibodies against phospho-Smad1/5/8 and total Smad1. Use a loading control like GAPDH or β-actin. h. Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis : Quantify band intensity using densitometry software. Normalize phospho-Smad levels to total Smad or the loading control.

Protocol: BMP Response Element (BRE)-Luciferase Reporter Assay

This assay measures the transcriptional activity of the BMP-Smad pathway.[7]

-

Cell Culture and Transfection : Seed C2C12 cells in a 24-well plate. Co-transfect with a BRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Procedure : a. After 24 hours, replace the medium and pre-treat the cells with this compound or DMSO for 1 hour. b. Stimulate cells with BMP4 for 8-16 hours. c. Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis : Calculate the ratio of Firefly to Renilla luciferase activity for each well. Normalize the data to the stimulated control (BMP4 + DMSO) and plot against this compound concentration to determine the IC50.

The diagram below outlines the general workflow for these cellular assays.

In Vivo Applications

The utility of this compound has been demonstrated in vivo, primarily using zebrafish embryos. Inhibition of BMP signaling during development disrupts dorsoventral patterning, leading to a dose-dependent "dorsalized" phenotype.[6][7] This provides a rapid, whole-organism readout of the compound's bioactivity and ability to engage its target in a complex biological system.[7] While this compound itself is primarily a preclinical tool, its validation in such models has paved the way for the development of optimized derivatives for testing in FOP mouse models and eventual clinical translation.[12]

Conclusion and Future Directions

This compound is a foundational chemical probe that has been instrumental in validating ALK2 as a druggable target for Fibrodysplasia Ossificans Progressiva. Its high potency and selectivity have enabled researchers to specifically interrogate the pathological BMP signaling that drives heterotopic ossification. While this compound itself is not a clinical candidate, the insights gained from its use have directly informed the design and development of next-generation ALK2 inhibitors, several of which have now entered clinical trials for FOP.[1] Future research will continue to build on this work, focusing on inhibitors with improved pharmacokinetic properties and even greater selectivity for the mutant ACVR1R206H receptor to maximize therapeutic benefit while minimizing potential side effects.

References

- 1. ijbs.org [ijbs.org]

- 2. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What's the latest update on the ongoing clinical trials related to ALK2? [synapse.patsnap.com]

- 5. The Expansion of Heterotopic Bone in Fibrodysplasia Ossificans Progressiva Is Activin A‐Dependent | Semantic Scholar [semanticscholar.org]

- 6. selleckchem.com [selleckchem.com]

- 7. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are the new molecules for ALK2 inhibitors? [synapse.patsnap.com]

K02288: An In-Depth Analysis of its In Vitro Activity Against ALK Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of K02288, a potent small molecule inhibitor, against Activin receptor-like kinases (ALKs), a family of type I serine/threonine kinase receptors integral to the Bone Morphogenetic Protein (BMP) signaling pathway. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biochemical processes to facilitate a deeper understanding of this compound's mechanism of action and selectivity profile.

Quantitative Assessment of In Vitro Potency and Selectivity

This compound has been identified as a highly potent inhibitor of several ALK kinases, particularly those involved in BMP signaling. Its inhibitory activity is most pronounced against ALK1, ALK2, and ALK6, with IC50 values consistently in the low nanomolar range. The compound exhibits a favorable selectivity profile, with significantly less activity against the TGF-β receptor ALK5.

Table 1: In Vitro Inhibitory Activity of this compound against ALK Kinases

| Kinase | IC50 (nM) | Assay Type | Reference |

| ALK1 (ACVRL1) | 1.8 | Cell-free | [1][2] |

| ALK2 (ACVR1) | 1.1 | Cell-free | [1][2] |

| ALK3 (BMPR1A) | 34.4 | Cell-free | [1] |

| ALK5 (TGFBR1) | 321 | In vitro kinase assay | [3] |

| ALK6 (BMPR1B) | 6.4 | Cell-free | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Ligand | Apparent IC50 (nM) | Reference |

| C2C12 | Smad1/5/8 Phosphorylation | BMP4 | 100 | [3] |

| C2C12 | BRE-Luciferase Reporter | BMP2 | 230 | [1] |

| C2C12 | BRE-Luciferase Reporter | BMP4 | 340 | [1] |

| C2C12 | BRE-Luciferase Reporter | BMP6 | 420 | [1] |

This compound demonstrates a more favorable kinome-wide selectivity profile compared to the similar compound LDN-193189.[3] A screen against 200 human kinases revealed that at a concentration of 1 µM, this compound inhibited fewer kinases than LDN-193189.[4][5] At 0.1 µM, this compound showed over 50% inhibition against only ABL and ARG (ABL2).[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[3] Structural studies have revealed that the 2-aminopyridine scaffold of this compound binds to the hinge region of the ALK2 kinase domain through two conserved hydrogen bonds.[3] This binding mode is similar to that of other kinase inhibitors, including the approved drug crizotinib.[3] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream signaling molecules, primarily Smad1/5/8 in the context of BMP signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the in vitro activity of this compound.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinases.

Methodology:

-

Kinase Source: Recombinant human ALK kinase domains were used.

-

Assay Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by the kinase. The amount of phosphopeptide produced is quantified.

-

Procedure:

-

Kinase reactions were performed in a buffer containing ATP at its Km value and a biotinylated substrate peptide.

-

This compound was added at varying concentrations.

-

The reaction was initiated by the addition of the kinase and incubated at a controlled temperature.

-

The reaction was stopped, and the amount of phosphorylated substrate was determined using a suitable detection method, such as the Kinase-Glo® assay (Promega), which measures the amount of remaining ATP.[4][5]

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. Measurements were typically performed in triplicate.[4][5]

-

Thermal Shift Assay (TSA)

Objective: To assess the direct binding of this compound to the ALK2 kinase domain.

Methodology:

-

Principle: The binding of a ligand, such as this compound, to a protein can increase its thermal stability. This change in the melting temperature (Tm) is measured using a fluorescent dye that binds to unfolded proteins.

-

Procedure:

-

Recombinant ALK2 kinase domain was mixed with a fluorescent dye (e.g., SYPRO Orange).

-

This compound was added at a fixed concentration.

-

The temperature was gradually increased, and the fluorescence was monitored.

-

The Tm, the temperature at which 50% of the protein is unfolded, was determined for the protein alone and in the presence of this compound.

-